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molecular formula C11H13BrO2 B1275125 2-(4-Bromophenoxy)tetrahydro-2H-pyran CAS No. 36603-49-3

2-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No. B1275125
M. Wt: 257.12 g/mol
InChI Key: MXDQGXMBJCGRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05847160

Procedure details

Using the same general procedure as for the preparation of 4-bromo-2-t-butyl-1-(2-tetrahydropyranoxy)benzene (Compound H), but instead using 15.00 g (86.7 mmol) of 4-bromophenol, 2.18 g (8.7 mmol) of pyridinium p-toluenesulfonate and 10.94 g (11.9 ml, 130.1 mmol) of 3,4-dihydro-2H-pyran and 75 ml of dichloromethane produced a clear, slightly yellow oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) yielded a mixture of 4-bromophenol and the desired THP-ether. This mixture was separated by diluting with 300 ml of 1N aqueous NaOH solution, stirring at room temperature followed by ether extraction. The organic phase was dried over K2CO3, filtered and concentrated in vacuo to give the title compound as a white solid. PMR (CDCl3): d 1.5-2.1 (6H, m), 3.5-3.7 (1H, m), 3.8-3.95 (1H, m), 5.37 (1H, t, J=3.2 Hz), 6.9-6.96 (2H, m), 7.34-7.39 (2H, m).
Name
4-bromo-2-t-butyl-1-(2-tetrahydropyranoxy)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2.18 g
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
THP-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][O:10]2)=[C:4](C(C)(C)C)[CH:3]=1.BrC1C=CC(O)=CC=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.O1C=CCCC1>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][O:10]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
4-bromo-2-t-butyl-1-(2-tetrahydropyranoxy)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC1OCCCC1)C(C)(C)C
Name
Compound H
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC1OCCCC1)C(C)(C)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Three
Name
Quantity
2.18 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Four
Name
Quantity
11.9 mL
Type
reactant
Smiles
O1CCCC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Six
Name
THP-ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced a clear, slightly yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 5% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
yielded
CUSTOM
Type
CUSTOM
Details
This mixture was separated
ADDITION
Type
ADDITION
Details
by diluting with 300 ml of 1N aqueous NaOH solution
EXTRACTION
Type
EXTRACTION
Details
followed by ether extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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